4-benzylpiperazine-1-carbothioamide
Overview
Description
4-benzylpiperazine-1-carbothioamide is a substituted piperazine derivative characterized by a six-membered heterocycle containing two nitrogen atoms. This compound is known for its unique chemical structure and properties, making it valuable in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 4-benzylpiperazine-1-carbothioamide is the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in cell survival and proliferation, making it a significant target in cancer therapeutics .
Mode of Action
This compound interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition disrupts the normal functioning of the pathway, leading to decreased tumor survival .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation . By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells .
Result of Action
The inhibition of the PI3K/Akt/mTOR pathway by this compound leads to significant anticancer effects . Specifically, it induces apoptosis and causes cell cycle arrest in MCF-7 cell lines . Furthermore, it has shown significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 4-benzylpiperazine-1-carbothioamide, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-benzylpiperazine-1-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
4-benzylpiperazine-1-carbothioamide is a versatile compound with numerous scientific research applications. It is used in drug development, organic synthesis, and material science due to its unique properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. In industry, it is utilized in the production of various materials and chemicals.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-benzylpiperazine-1-carbothioamide include other piperazine derivatives such as 1-benzylpiperazine and 1-phenylpiperazine. These compounds share structural similarities but differ in their specific substituents and properties.
Uniqueness: this compound is unique due to its thiocarbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other piperazine derivatives may not be as effective.
Properties
IUPAC Name |
4-benzylpiperazine-1-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c13-12(16)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNQVYYPSOUTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177681 | |
Record name | Piperazine, 1-benzyl-4-(thiocarbamoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23111-81-1 | |
Record name | Piperazine, 1-benzyl-4-(thiocarbamoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-benzyl-4-(thiocarbamoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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